molecular formula C17H21N3OS B2516235 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1235063-69-0

2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2516235
CAS RN: 1235063-69-0
M. Wt: 315.44
InChI Key: NADZXJGTVLMZCM-UHFFFAOYSA-N
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Description

The compound "2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone" is a derivative of 1-(4-Phenylpiperazin-1-yl)ethanone, which is a chemical structure of interest in the development of potential therapeutic agents. The compound's derivatives have been studied for various biological activities, including acting as antagonists to the C-C chemokine receptor type 1 (CCR1), which is implicated in several inflammatory diseases . Additionally, similar structures have been synthesized and evaluated for their antimicrobial properties and antileukemic activity . The molecular structure and vibrational frequencies of related compounds have been investigated to understand their stability and reactivity, which is crucial for their potential as drug candidates .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, such as the cyclocondensation using catalysts like SO4^2−/Y2O3 in ethanol . The synthesis process is designed to yield novel derivatives with potential biological activities. The characterization of these compounds is typically performed using spectroscopic methods such as IR, NMR, and mass spectrometry, which confirm the structure and purity of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various computational methods, including density functional theory (DFT). The geometrical parameters obtained from these studies are often in agreement with experimental data from X-ray diffraction (XRD) . The stability of the molecules is assessed through hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of these compounds is studied through HOMO-LUMO analysis, which provides insights into the charge transfer within the molecule. The molecular electrostatic potential (MEP) analysis identifies regions of the molecule that are likely to undergo electrophilic or nucleophilic attack, which is essential for understanding the compound's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their vibrational spectra and nonlinear optical properties, are investigated to determine their suitability for applications in nonlinear optics and as pharmaceutical agents. The first hyperpolarizability is calculated to assess the role of the compound in nonlinear optics . Additionally, molecular docking studies are conducted to predict the inhibitory activity of these compounds against various proteins, which is indicative of their potential therapeutic uses .

Scientific Research Applications

Synthesis and Chemical Characterisation

The compound 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone and related derivatives have been explored in various synthetic pathways for creating novel heterocyclic compounds. For instance, Darweesh et al. (2016) demonstrated the use of similar thiazole-based compounds as building blocks for synthesizing a range of heterocycles, including pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, highlighting their potential in medicinal chemistry and drug design Darweesh et al., 2016.

Antimicrobial and Antifungal Applications

Compounds structurally similar to 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone have shown promising antimicrobial and antifungal properties. Fuloria et al. (2009) synthesized a series of oxadiazoles derived from phenylpropionohydrazides, including derivatives with dimethylamino and chlorophenyl groups, which exhibited significant activity against bacterial strains like S. aureus and P. aeruginosa. This suggests potential applications in developing new antimicrobial agents Fuloria et al., 2009.

Cytotoxicity and Anticancer Research

The compound's derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Alagöz et al. (2021) studied the cytotoxic activities of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, finding that some compounds were more effective than the reference compound 5-fluorouracil in inhibiting cancer cell lines, indicating their potential as anticancer agents Alagöz et al., 2021.

Sensor Applications

The structural motif of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone has been utilized in developing sensors. For example, Soufeena and Aravindakshan (2019) created a Schiff base that acted as a colorimetric sensor for Fe(III) and a “turn-on” fluorescent sensor for Al(III), showcasing the versatility of thiazole-based compounds in sensor technology Soufeena & Aravindakshan, 2019.

properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13-16(22-14(2)18-13)12-17(21)20-10-8-19(9-11-20)15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADZXJGTVLMZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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